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Compound of Interest

Compound Name:
4-Bromo-6,7-dimethoxy-1-

indanone

Cat. No.: B102218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

4-Bromo-6,7-dimethoxy-1-indanone (C₁₁H₁₁BrO₃, Molecular Weight: 271.11 g/mol ). Due to

the limited availability of experimental spectral data for this specific compound, this document

presents predicted mass spectrometry data for 4-Bromo-6,7-dimethoxy-1-indanone and

experimental Nuclear Magnetic Resonance (NMR) data for a closely related isomer, 4-bromo-

5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. This information is valuable for the identification,

characterization, and quality control of this and related compounds in research and

development.

Spectroscopic Data Summary
The following tables summarize the available quantitative data for 4-Bromo-6,7-dimethoxy-1-
indanone and its isomer.

Table 1: Predicted Mass Spectrometry Data for 4-Bromo-
6,7-dimethoxy-1-indanone
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 270.99645 151.5

[M+Na]⁺ 292.97839 165.0

[M-H]⁻ 268.98189 159.3

[M+NH₄]⁺ 288.02299 175.0

[M+K]⁺ 308.95233 154.6

[M+H-H₂O]⁺ 252.98643 152.3

[M+HCOO]⁻ 314.98737 172.8

[M+CH₃COO]⁻ 329.00302 194.7

[M+Na-2H]⁻ 290.96384 156.5

[M]⁺ 269.98862 173.5

[M]⁻ 269.98972 173.5

Data sourced from PubChemLite.[1] The Collision Cross Section (CCS) values are predicted.

Table 2: Experimental ¹H NMR Data for 4-Bromo-5,7-
dimethoxy-2,3-dihydro-1H-inden-1-one (Isomer)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

6.64 s 1H Ar-H

3.97 s 3H OCH₃

3.88 s 3H OCH₃

2.87–2.84 m 2H CH₂

2.55–2.52 m 2H CH₂

Solvent: DMSO-d₆.[2]
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Table 3: Experimental ¹³C NMR Data for 4-Bromo-5,7-
dimethoxy-2,3-dihydro-1H-inden-1-one (Isomer)

Chemical Shift (δ, ppm) Assignment

201.62 C=O

162.29 Ar-C

158.85 Ar-C

157.96 Ar-C

120.11 Ar-C

99.75 Ar-C

96.44 Ar-C

57.66 OCH₃

56.55 OCH₃

37.01 CH₂

27.31 CH₂

Solvent: DMSO-d₆.[2]

Table 4: General Infrared (IR) Spectroscopy Data for
Aromatic Ketones

Wavenumber (cm⁻¹) Vibration Type

~1700 C=O stretch (ketone)

3100-3000 C-H stretch (aromatic)

3000-2850 C-H stretch (aliphatic)

1600-1450 C=C stretch (aromatic)

1300-1000 C-O stretch (ether)

800-600 C-Br stretch
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Note: This table represents typical absorption ranges for the functional groups present in 4-
Bromo-6,7-dimethoxy-1-indanone and is not experimental data for this specific compound.

Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data for the specific

molecule are not publicly available. Therefore, generalized methodologies for each key

analytical technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A small quantity (typically 5-25 mg) of the purified solid sample is

dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS)

is often added as an internal standard for chemical shift referencing (0 ppm). The solution is

then transferred to an NMR tube.[3][4]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

set to the appropriate frequency (e.g., 300, 400, or 500 MHz). A series of radiofrequency

pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a

different frequency is used, and proton decoupling is often employed to simplify the

spectrum.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline-corrected, and referenced. Integration of the signals in ¹H

NMR provides the relative number of protons for each signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm
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is applied to ensure good contact between the sample and the crystal. This is a common and

simple method for solid samples.

Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with

anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high

pressure to form a thin, transparent pellet.

Data Acquisition: The ATR crystal with the sample or the KBr pellet is placed in the sample

compartment of an FT-IR spectrometer. An infrared beam is passed through the sample, and

the transmitted or reflected light is measured by a detector.

Data Processing: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is

first recorded and then automatically subtracted from the sample spectrum to provide the

final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct

infusion, the sample is dissolved in a suitable solvent and injected directly into the ion

source.

Ionization: The sample molecules are ionized. Common ionization techniques for organic

molecules include Electron Ionization (EI), which causes extensive fragmentation, and softer

ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI), which often leave the molecular ion intact.[5]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

Detection: An ion detector records the abundance of ions at each m/z value, generating a

mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate

mass measurements, allowing for the determination of the elemental formula.[5]
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Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships in structure elucidation.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationship of spectroscopic data to structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b102218#4-bromo-6-7-dimethoxy-1-indanone-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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